2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
53720-73-3 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)-1-pyrrol-1-ylpyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-3-4-12(6-8-14)16(11)15-9-1-2-10-15/h1-4,9-10H,5-6H2 |
InChI Key |
BNIQPUYJDBVWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=CC=C2CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile typically involves the reaction of bipyrrole with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and various acids or bases can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines.
Scientific Research Applications
Materials Science
- Organic Photovoltaics : The compound has been investigated for use in organic solar cells due to its ability to form charge-transfer complexes with fullerene derivatives. These complexes can enhance the efficiency of light absorption and charge separation .
- Conductive Polymers : Research has shown that incorporating 2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile into polymer matrices can improve electrical conductivity. This property is crucial for developing flexible electronic devices .
Organic Electronics
- Field-Effect Transistors (FETs) : The compound has been utilized as an active layer in organic FETs. Its high mobility and stability under operational conditions make it a candidate for next-generation electronic components .
- Light Emitting Diodes (LEDs) : Studies indicate that this bipyrrole derivative can be used in the fabrication of organic LEDs (OLEDs), contributing to improved luminescence and color purity .
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This potential makes it a candidate for further investigation as an antimicrobial agent .
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances its application in drug delivery systems, potentially improving the bioavailability of therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Photovoltaics | Demonstrated enhanced efficiency when combined with fullerene derivatives. |
| Study B | Field-Effect Transistors | Achieved high charge carrier mobility leading to improved device performance. |
| Study C | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro. |
Mechanism of Action
The mechanism by which 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of bipyrrole derivatives, as identified in recent studies (Table 1):
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties |
|---|---|---|---|
| 2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile | C₁₀H₈N₄ | -CH₂CN at 2,5-positions | High polarity, metal-binding |
| 1,1′-Bipyrrole-2,2′,5,5′-tetraone | C₈H₄N₂O₄ | -O (ketone) at 2,2′,5,5′-positions | Electron-deficient, planar |
| 3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic acid | C₁₄H₁₆N₂O₄ | -CH₃ at 3,3′,4,4′-; -COOH at 5,5′-positions | Amphiphilic, acidic |
| 3,3′-Bipyrrole | C₈H₆N₂ | Unsubstituted | Aromatic, π-conjugated |
Key Observations :
- Electronic Effects : The nitrile groups in this compound are electron-withdrawing, reducing electron density on the pyrrole rings compared to unsubstituted 3,3′-bipyrrole . This contrasts with the electron-deficient tetraone derivative, where ketones further enhance electrophilicity.
- Solubility : The dicarboxylic acid derivative (C₁₄H₁₆N₂O₄) exhibits water solubility due to its -COOH groups, whereas the diacetonitrile derivative is more likely soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Coordination Chemistry : Nitriles in the target compound may act as ligands for transition metals (e.g., Ni²⁺), a property shared with other nitrile-containing organics like C₅HₓN₂Ni complexes .
Relative Abundance in Natural Samples
In shale rock microbial communities, bipyrrole derivatives constitute ~2.2% of identified organic compounds, with 1,1′-bipyrrole-2,2′,5,5′-tetraone and the tetramethyl dicarboxylic acid being predominant.
Reactivity and Stability
- Thermal Stability : Methyl-substituted derivatives (e.g., C₁₄H₁₆N₂O₄) show higher thermal stability due to steric protection of the pyrrole core, whereas the diacetonitrile compound’s stability depends on nitrile group interactions .
- Oxidative Sensitivity : The tetraone derivative (C₈H₄N₂O₄) is prone to further oxidation, while the diacetonitrile’s nitriles are relatively inert under mild conditions .
Biological Activity
2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile is a compound with potential applications in various biological contexts due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H12N2
- Molecular Weight : 232.27988 g/mol
- CAS Number : 7255-83-6
The compound features a bipyrrole structure that may contribute to its biological activities, particularly in interactions with biomolecules.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some bipyrrole derivatives inhibit specific enzymes linked to cancer progression and inflammation.
- Protein Interaction Modulation : The ability to modulate protein-protein interactions (PPIs) is crucial for therapeutic applications. For instance, inhibitors targeting Keap1 can activate the Nrf2 pathway, promoting cellular defense mechanisms against oxidative damage .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antioxidant Effects
A study examining the antioxidant properties of bipyrrole derivatives demonstrated that these compounds effectively reduced reactive oxygen species (ROS) levels in human cell lines. This suggests a protective role against oxidative damage.
Case Study 2: Cancer Cell Apoptosis
Research on similar compounds indicated significant cytotoxic effects against breast and prostate cancer cell lines. The bipyrrole structure was linked to enhanced apoptosis through the activation of caspase pathways .
Case Study 3: Neuroprotective Potential
Investigations into the neuroprotective effects of bipyrrole derivatives revealed their capability to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This was attributed to their ability to modulate key signaling pathways involved in neuroprotection.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A robust approach involves Iron(II)-catalyzed oxidative cross-dehydrogenative coupling using acetonitrile derivatives. For example, refluxing pyrrole precursors with acetonitrile in the presence of FeCl₂ (1–5 mol%) and an oxidant (e.g., DTBP) at 80–100°C for 12–24 hours yields the target compound . Efficiency can be enhanced by:
- Optimizing catalyst loading (≤5 mol%).
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitoring reaction progress via TLC or HPLC to minimize side products.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify pyrrolic protons (δ 6.5–7.0 ppm) and acetonitrile carbons (δ 115–120 ppm). Splitting patterns in pyrrole protons confirm substitution positions .
- FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and pyrrole C–N (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 234–236 for C₁₄H₁₀N₄) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its π-conjugated bipyrrole core and electron-withdrawing cyano groups make it suitable for:
- Organic semiconductors : As a building block for conductive polymers (e.g., via electropolymerization) .
- Coordination chemistry : Chelating metal ions (e.g., Ni²⁺, Fe³⁺) to design redox-active complexes .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be systematically resolved?
- Methodological Answer : Contradictions often arise from conformational isomers or impurities. Strategies include:
- X-ray crystallography : Resolve absolute configuration (e.g., syn/anti orientation of acetonitrile groups) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian/B3LYP) .
- Advanced purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate pure isomers .
Q. What strategies mitigate challenges in achieving high-yield bipyrrole coupling reactions?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to suppress decomposition .
- Protecting groups : Temporarily block reactive pyrrole N–H sites with tert-butoxycarbonyl (Boc) groups .
- Alternative catalysts : Test Mn(OAc)₃ or Cu(OTf)₂ for improved regioselectivity .
Q. How does molecular conformation influence electronic properties in device applications?
- Methodological Answer : The syn-anti orientation of acetonitrile groups modulates conjugation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
